molecular formula C18H14N2O4 B2794349 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034272-37-0

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2794349
CAS No.: 2034272-37-0
M. Wt: 322.32
InChI Key: RWDKZLBFOXZSBS-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates a benzofuran carboxamide moiety linked to a furo[2,3-c]pyridin-7-one core, a structural class known for significant potential in material science and medicinal chemistry . Compounds based on the benzofuropyridine scaffold have demonstrated diverse biological activities, including serving as opioid receptor agonists, MDR modulators, and topoisomerase inhibitors in research settings . The furo[2,3-c]pyridine structural motif is of particular interest in the development of novel fluorescent probes and organic light-emitting materials, given that related benzofuro[2,3-c]pyridin-3-ol (BFPYOL) analogues have been reported to exhibit high photoluminescent quantum yields (PLQY), with some achieving up to 91% in DMSO solvent . The presence of both the benzofuran and furopyridine rings in a single architecture makes this compound a valuable intermediate for exploring photophysical properties, such as solvatochromic effects and tunable emission characteristics . Researchers can utilize this compound as a key building block in heterocyclic chemistry, for constructing more complex polycyclic systems, or as a candidate for evaluating biological activity in various assay systems. It is supplied as a high-purity material suitable for research in synthetic methodology development, photophysical studies, and preliminary biological screening. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(15-11-13-3-1-2-4-14(13)24-15)19-7-9-20-8-5-12-6-10-23-16(12)18(20)22/h1-6,8,10-11H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKZLBFOXZSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide typically involves a multi-step synthetic route:

  • Formation of Furo[2,3-c]pyridine: : Starting with appropriate pyridine and furan derivatives, cyclization reactions under controlled conditions yield the 7-oxofuro[2,3-c]pyridine scaffold.

  • Attachment of Ethyl Linker: : Using alkylation reactions, an ethyl group is introduced onto the furo[2,3-c]pyridine framework.

  • Synthesis of Benzofuran Carboxamide: : Benzofuran-2-carboxylic acid is transformed into its corresponding amide through amidation reactions.

  • Final Assembly: : The furo[2,3-c]pyridine and benzofuran-2-carboxamide units are connected via the ethyl linker, typically employing coupling reagents under optimized conditions.

Industrial production methods would require scalable and cost-effective approaches, possibly utilizing high-throughput synthesis and robust reaction conditions.

Chemical Reactions Analysis

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially affecting both the furo[2,3-c]pyridine and benzofuran portions.

  • Reduction: : Reduction reactions may be performed using reagents such as lithium aluminum hydride, affecting carbonyl groups within the compound.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be carried out, particularly on the benzofuran ring, using reagents like bromine or alkyl halides.

  • Hydrolysis: : Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.

Common products of these reactions include various oxidized or reduced derivatives and substituted analogs.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide has numerous applications in scientific research:

  • Chemistry: : As a complex organic molecule, it serves as a valuable intermediate in organic synthesis, enabling the study of reaction mechanisms and the development of new synthetic methods.

  • Biology: : This compound may exhibit biological activity, making it a potential lead compound in drug discovery and development.

  • Medicine: : Potential pharmaceutical applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent, pending further research and clinical trials.

  • Industry: : Its unique chemical structure could be leveraged in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide exerts its effects depends on its specific biological targets and pathways. For instance, in a hypothetical anticancer application, it may inhibit a key enzyme involved in cell proliferation or interfere with signaling pathways critical for tumor growth. Detailed studies would be required to elucidate these mechanisms at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : 4,7,9-Trihydroxy[1]benzofuro[3,2-d]pyrimidine-6-carboxamide
  • Core Structure : Benzofuropyrimidine scaffold with hydroxyl and carboxamide substituents.
  • Synthesis: Seven-step procedure involving aminocarbonylation, iodonation, cyanation, and cyclization .
  • Key Differences : Lacks the furopyridine moiety and ethyl linker present in the target compound. The hydroxyl groups may enhance solubility but reduce metabolic stability compared to the target’s oxo group.
Compound B : Ethyl 2-[2-(Methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate
  • Core Structure: Annulated thiopyrano-thienopyrimidine system with a methylsulfanyl group.
  • Synthesis: [4+2] Cyclocondensation of 1,4-binucleophiles with 2-{[bis(methylsulfanyl)methylidene]amino}acetate derivatives .
  • Key Differences: Sulfur-containing rings (thiopyran, thieno) contrast with the oxygen-rich furopyridine in the target compound. The methylsulfanyl group may confer distinct electronic properties.

Physicochemical Properties

  • Solubility: The target compound’s aromaticity and planar structure likely reduce aqueous solubility compared to Compound A’s hydroxylated derivative. Compound B’s sulfur atoms may improve solubility in non-polar solvents.
  • Stability : The oxo group in the target compound may increase susceptibility to enzymatic reduction compared to Compound B’s thioether stability.

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core fused with a furo[2,3-c]pyridine moiety, which contributes to its diverse biological properties. The molecular formula is C18H18N2O3C_{18}H_{18}N_2O_3, and it possesses a molecular weight of approximately 306.35 g/mol. The structural complexity allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various kinases by binding to their ATP-binding sites, thus disrupting crucial phosphorylation events in cellular signaling pathways.
  • Receptor Binding : It can interact with specific receptors involved in inflammatory responses and cancer progression, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
CA-4HeLa0.18
CA-4MDA-MB-2310.37
Compound XA5491.80
Compound YHT-293.10

These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural characteristics.

Anti-inflammatory Effects

Benzofuran derivatives are known for their anti-inflammatory properties. In vitro studies indicate that compounds with this scaffold can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and interleukins:

  • TNF-alpha : Reduced by up to 93%
  • IL-1 : Reduced by up to 98%
  • IL-8 : Reduced by up to 71%

These results demonstrate the potential of this compound as a candidate for treating chronic inflammatory conditions.

Case Studies

  • In Vitro Evaluation : A study evaluated the antiproliferative effects of various benzofuran derivatives against five human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against resistant cell lines like MCF-7 and HT-29.
  • Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could inhibit histone deacetylases (HDACs), leading to increased acetylation of histones, which is associated with reduced tumor growth and improved apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis involving condensation of benzofuran-2-carboxylic acid derivatives with functionalized furopyridine intermediates. Key steps include:

  • Catalyst selection : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while controlling temperature (60–100°C) minimizes side reactions .
  • Purity control : Employ flash chromatography and HPLC (C18 columns, acetonitrile/water gradient) to isolate intermediates ≥95% purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the furopyridine and benzofuran moieties (e.g., coupling constants for olefinic protons) .
  • Mass Spectrometry (HRMS) : ESI-HRMS validates molecular formula (e.g., m/z 423.1215 [M+H]+) and detects isotopic patterns for halogenated analogs .
  • X-ray crystallography : Resolves bond angles and torsional strain in the fused heterocyclic system, critical for SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to rule out off-target effects .
  • Batch analysis : Test multiple synthetic batches via HPLC-UV to identify impurities (>2% may skew bioactivity) .
  • Solubility adjustments : Use DMSO stocks ≤0.1% in PBS to avoid aggregation artifacts .

Q. What in silico and experimental strategies predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME profiling :
  • Caco-2 permeability assays : Measure apical-to-basolateral transport (Papp ≥1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (NADPH cofactor) to calculate t1/2; t1/2 <30 min suggests rapid metabolism .
  • In silico modeling : Use SwissADME or QikProp to predict logP (optimal range: 2–4) and P-glycoprotein substrate likelihood .

Q. How can computational modeling identify potential biological targets for this compound?

  • Methodology :

  • Molecular docking : Glide SP/XP protocols (Schrödinger Suite) screen against kinase or GPCR libraries; prioritize targets with docking scores ≤−8 kcal/mol .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2 Å) at ATP-binding pockets .
  • Pharmacophore mapping : Align compound features (e.g., hydrogen bond acceptors) with known inhibitors (e.g., PARP-1) using Phase .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across studies?

  • Methodology :

  • Standardized protocols : Use nephelometry (UV-Vis at 600 nm) in buffered solutions (pH 6.8–7.4) .
  • Co-solvent methods : Incrementally add DMSO (≤5%) to aqueous buffers, extrapolate to 0% via linear regression .

Q. What experimental designs mitigate variability in enzymatic inhibition assays?

  • Methodology :

  • Z’-factor optimization : Ensure Z’ >0.5 by adjusting enzyme concentration (e.g., 10 nM kinase) and ATP levels (near KM) .
  • Internal controls : Include staurosporine (broad-spectrum kinase inhibitor) to validate assay robustness .

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